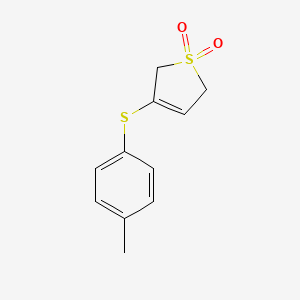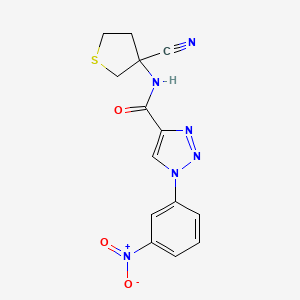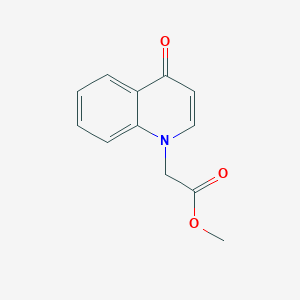
3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is also known as Methiothepin and has a molecular formula of C12H12O2S2.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with various serotonin receptors, particularly the 5-HT2A receptor. This compound acts as an antagonist at these receptors, inhibiting their activity and preventing the binding of serotonin, which leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide are primarily mediated through its interaction with serotonin receptors. This compound has been shown to exhibit antipsychotic, antihistaminic, and antiemetic properties, making it a potential candidate for the treatment of various psychiatric and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide in lab experiments is its potent antagonistic activity towards various serotonin receptors, which makes it a valuable tool for studying the physiological and biochemical effects of serotonin. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide. One potential area of research is the development of new drugs targeting serotonin receptors using this compound as a lead compound. Additionally, this compound can also be used as a starting material for the synthesis of other biologically active compounds with potential therapeutic applications. Further studies are also needed to investigate the potential applications of this compound in material science and organic synthesis.
Synthesemethoden
The synthesis of 3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of 4-methylphenylthioacetic acid with thionyl chloride to form 3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene, which is then oxidized using hydrogen peroxide to obtain the final product, 3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antagonistic activity towards various serotonin receptors, making it a promising candidate for the development of new drugs targeting these receptors. Additionally, this compound has also been shown to possess antipsychotic and antihistaminic properties, further highlighting its potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c1-9-2-4-10(5-3-9)14-11-6-7-15(12,13)8-11/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBQTBMQSNUQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2965828.png)
![2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B2965831.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2965835.png)

![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)



![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2965846.png)
![2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2965847.png)
![2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2965848.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid](/img/structure/B2965851.png)